![molecular formula C25H33N B14680491 ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene CAS No. 32069-92-4](/img/structure/B14680491.png)
ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene” is a complex mixture of several organic compounds, each with unique properties and applications. These compounds include ethene, (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene, prop-1-ene, prop-2-enenitrile, and styrene. Each of these components plays a significant role in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Ethene: The process involves heating these hydrocarbons to high temperatures (800-900°C) to break them down into smaller molecules, including ethene .
-
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: : This compound can be synthesized through the Diels-Alder reaction, where cyclopentadiene reacts with ethylene to form the bicyclic structure. The reaction typically occurs at elevated temperatures and may require a catalyst .
-
Prop-1-ene: It can also be produced via the catalytic dehydrogenation of propane .
-
Prop-2-enenitrile: The process involves reacting propylene with ammonia and oxygen in the presence of a catalyst at high temperatures .
-
Styrene: : Styrene is produced through the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst to remove hydrogen atoms and form styrene .
Industrial Production Methods
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Industrial synthesis may involve large-scale Diels-Alder reactions with appropriate catalysts and reaction conditions.
Prop-1-ene: Produced through steam cracking and catalytic dehydrogenation processes.
Prop-2-enenitrile: Produced via ammoxidation of propylene in large-scale reactors.
Styrene: Produced through the dehydrogenation of ethylbenzene in industrial reactors.
Chemical Reactions Analysis
Types of Reactions
Ethene: Undergoes addition reactions, such as hydrogenation, halogenation, and polymerization.
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Participates in Diels-Alder reactions and can undergo hydrogenation and oxidation.
Prop-1-ene: Undergoes addition reactions, polymerization, and oxidation.
Prop-2-enenitrile: Undergoes polymerization, hydrolysis, and addition reactions.
Styrene: Undergoes polymerization, oxidation, and addition reactions.
Major Products Formed
Ethene: Polyethylene, ethylene oxide, ethanol.
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Various bicyclic compounds.
Prop-1-ene: Polypropylene, propylene oxide.
Prop-2-enenitrile: Polyacrylonitrile, acrylamide.
Styrene: Polystyrene, styrene-butadiene rubber.
Scientific Research Applications
Chemistry
Ethene: Used as a precursor for various chemicals and polymers.
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Studied for its unique bicyclic structure and reactivity.
Prop-1-ene: Used in the production of polypropylene and other chemicals.
Prop-2-enenitrile: Used in the production of synthetic fibers and resins.
Styrene: Used in the production of polystyrene and other polymers.
Biology and Medicine
Ethene: Studied for its role as a plant hormone.
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Investigated for potential pharmaceutical applications.
Prop-1-ene: Limited biological applications.
Prop-2-enenitrile: Studied for its toxicological effects.
Styrene: Investigated for its potential health effects and toxicity.
Industry
Ethene: Widely used in the production of plastics and chemicals.
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Used in specialty chemical production.
Prop-1-ene: Used in the production of plastics and chemicals.
Styrene: Used in the production of plastics and synthetic rubber.
Mechanism of Action
Ethene
Ethene acts as a plant hormone by binding to specific receptors and triggering a cascade of biochemical reactions that regulate growth and development .
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene
The mechanism of action involves its unique bicyclic structure, which allows it to participate in various chemical reactions .
Prop-1-ene
Prop-1-ene undergoes polymerization through the action of catalysts, forming long polymer chains .
Prop-2-enenitrile
Prop-2-enenitrile acts as a monomer in polymerization reactions, forming polyacrylonitrile .
Styrene
Styrene undergoes polymerization through free-radical mechanisms, forming polystyrene .
Comparison with Similar Compounds
Similar Compounds
Ethene: Similar to ethane, acetylene.
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Similar to norbornene.
Prop-1-ene: Similar to ethylene, butylene.
Prop-2-enenitrile: Similar to acrylamide, methacrylonitrile.
Styrene: Similar to ethylbenzene, vinyl toluene.
Uniqueness
Ethene: Unique as the simplest alkene and a key precursor in the chemical industry.
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Unique for its bicyclic structure and reactivity.
Prop-1-ene: Unique for its role in producing polypropylene.
Prop-2-enenitrile: Unique for its use in producing synthetic fibers.
Styrene: Unique for its role in producing polystyrene and synthetic rubber.
Properties
CAS No. |
32069-92-4 |
|---|---|
Molecular Formula |
C25H33N |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C9H12.C8H8.C3H3N.C3H6.C2H4/c1-2-8-5-7-3-4-9(8)6-7;1-2-8-6-4-3-5-7-8;1-2-3-4;1-3-2;1-2/h2-4,7,9H,5-6H2,1H3;2-7H,1H2;2H,1H2;3H,1H2,2H3;1-2H2/b8-2+;;;; |
InChI Key |
UTGAZGXJNFYUMS-KIOYDOPLSA-N |
Isomeric SMILES |
CC=C.C/C=C/1\CC2CC1C=C2.C=C.C=CC#N.C=CC1=CC=CC=C1 |
Canonical SMILES |
CC=C.CC=C1CC2CC1C=C2.C=C.C=CC#N.C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


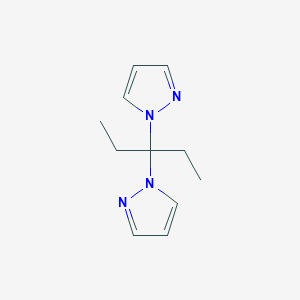

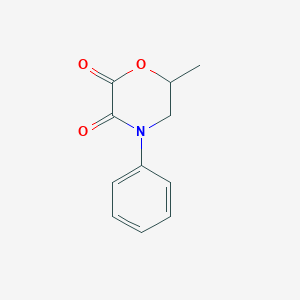
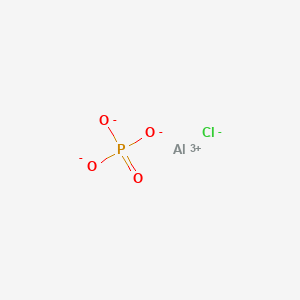
![2-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-3-oxo-N-phenylbutanamide](/img/structure/B14680445.png)
![6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14680448.png)
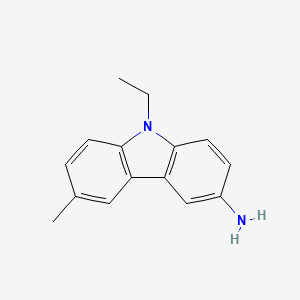
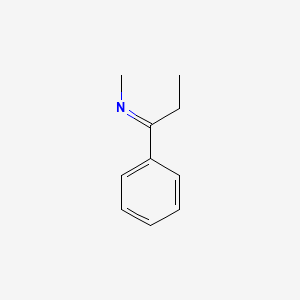
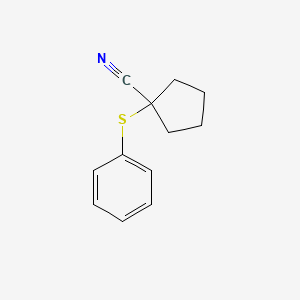
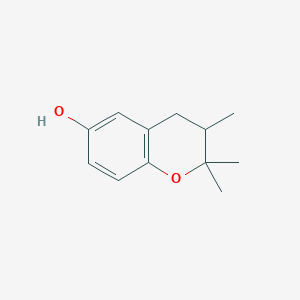
![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14680477.png)
![[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B14680485.png)


